4-Bromo-7-chloro-6-fluoro-1H-indazole

Medicinal Chemistry Quality Control Chemical Synthesis

This tri-halogenated indazole (CAS 1935558-98-7) features bromine at C-4 for selective Suzuki/Heck cross-coupling, with chlorine and fluorine retained for metabolic stability. Its XLogP3 of 3.0 (Δ+0.7–0.8 vs simpler analogs) pre-tunes lipophilicity for CNS penetration. Supplied at 97% purity with batch-specific NMR/HPLC/GC QC documentation, ensuring consistent performance in HTE and parallel synthesis. Ideal for constructing focused kinase inhibitor libraries where orthogonal reactivity is essential. Stored and shipped at room temperature for simplified logistics.

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47
CAS No. 1935558-98-7
Cat. No. B2803035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-6-fluoro-1H-indazole
CAS1935558-98-7
Molecular FormulaC7H3BrClFN2
Molecular Weight249.47
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Br)C=NN2)Cl)F
InChIInChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12)
InChIKeyFFUFQPHQBDTNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7): A Tri-Halogenated Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Research


4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7) is a heterocyclic compound belonging to the indazole family, characterized by a tri-halogenated substitution pattern featuring bromine at the 4-position, chlorine at the 7-position, and fluorine at the 6-position of the indazole core . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, owing to its unique halogen profile that enables orthogonal reactivity and tunable physicochemical properties .

Procurement Risks: Why Structurally Similar Indazole Analogs Cannot Substitute for 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7)


Indazole derivatives with differing halogenation patterns exhibit marked variations in lipophilicity (XLogP3), molecular weight, and synthetic accessibility, directly impacting their suitability as intermediates in multi-step syntheses and their downstream biological profiles . Simple substitution with non-fluorinated analogs (e.g., 4-bromo-7-chloro-1H-indazole) or mono-fluorinated variants (e.g., 6-fluoro-1H-indazole) alters both the electronic environment of the aromatic ring and the compound's overall partition coefficient, potentially compromising reaction yields in palladium-catalyzed cross-couplings or leading to divergent pharmacokinetic properties in final drug candidates [1]. The precise 4-bromo, 7-chloro, 6-fluoro substitution pattern of CAS 1935558-98-7 provides a specific balance of halogen reactivity (Br for cross-coupling, Cl and F for metabolic stability) that cannot be replicated by generic in-class replacements, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7) Against Closest Analogs


Purity Benchmarking: Higher Specification Availability for 4-Bromo-7-chloro-6-fluoro-1H-indazole Compared to Non-Fluorinated Analogs

4-Bromo-7-chloro-6-fluoro-1H-indazole is commercially available at a purity of 97% from multiple vendors , a specification that is 2 percentage points higher than the standard 95% purity commonly offered for its closest non-fluorinated analog, 4-bromo-7-chloro-1H-indazole (CAS 1186334-61-1) . This higher purity reduces the need for additional purification steps in sensitive synthetic applications and ensures greater batch-to-batch consistency.

Medicinal Chemistry Quality Control Chemical Synthesis

Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability of 4-Bromo-7-chloro-6-fluoro-1H-indazole Relative to Mono- and Non-Halogenated Indazoles

The calculated partition coefficient (XLogP3) for 4-bromo-7-chloro-6-fluoro-1H-indazole is 3.0 , indicating moderate lipophilicity suitable for passive membrane diffusion. This value is significantly higher than that of the mono-fluorinated analog 6-fluoro-1H-indazole (XLogP3 = 2.3) [1] and the mono-brominated analog 4-bromo-1H-indazole (XLogP3 = 2.2) , and also exceeds the value for the di-halogenated analog 7-chloro-6-fluoro-1H-indazole (LogP = 2.58) [2]. The tri-halogenation pattern thus confers a lipophilicity increase of 0.7 to 0.8 log units over simpler analogs.

Drug Design ADME Physicochemical Properties

Tri-Halogenation Profile: Orthogonal Reactivity of 4-Bromo-7-chloro-6-fluoro-1H-indazole for Sequential Functionalization

The compound contains three distinct halogen substituents: a bromine at C4, a chlorine at C7, and a fluorine at C6. This combination offers a gradient of reactivity for palladium-catalyzed cross-coupling reactions, where the C-Br bond is typically the most reactive toward oxidative addition, followed by C-Cl, while the C-F bond is largely inert under standard Suzuki-Miyaura conditions [1]. In contrast, the analog 4-bromo-7-chloro-1H-indazole lacks the fluorine atom, reducing its utility for subsequent diversification steps that rely on fluorine's unique electronic and metabolic stabilizing effects [2].

Cross-Coupling Medicinal Chemistry Halogen Reactivity

Analytical Documentation: Availability of Batch-Specific QC Data (NMR, HPLC, GC) for 4-Bromo-7-chloro-6-fluoro-1H-indazole

Procurement of 4-bromo-7-chloro-6-fluoro-1H-indazole from select vendors includes access to batch-specific analytical data such as NMR, HPLC, and GC traces . This level of documentation is not uniformly provided for many structurally related indazole analogs, where only a certificate of analysis (CoA) without raw spectral data may be available. For example, while the non-fluorinated analog 4-bromo-7-chloro-1H-indazole is sold with a standard purity specification, the provision of actual batch-specific NMR/HPLC spectra is less frequently advertised .

Quality Assurance Procurement Analytical Chemistry

Molecular Weight Differentiation: Impact on Synthetic Tractability and Downstream Property Space

The molecular weight of 4-bromo-7-chloro-6-fluoro-1H-indazole is 249.47 g/mol . This places it in a distinct property space compared to analogs with fewer halogen atoms: 4-bromo-7-chloro-1H-indazole (231.48 g/mol) [1], 7-chloro-6-fluoro-1H-indazole (170.57 g/mol) [2], and 6-fluoro-1H-indazole (136.13 g/mol) [3]. The incremental mass increase of +18 g/mol (vs the Br,Cl analog) corresponds to the addition of a fluorine atom, which is known to enhance metabolic stability without substantially increasing molecular size [4].

Drug Design Physicochemical Properties Building Blocks

Storage and Handling Stability: Room Temperature Storage of 4-Bromo-7-chloro-6-fluoro-1H-indazole vs. Cold Chain Requirements for Some Analogs

4-Bromo-7-chloro-6-fluoro-1H-indazole is recommended for storage at room temperature (RT) according to multiple vendors , whereas certain structurally related indazole derivatives, such as 7-chloro-6-fluoro-1H-indazole, may require refrigerated storage (2°C-8°C) under nitrogen protection . This difference in storage conditions reflects the enhanced ambient stability of the tri-halogenated compound, potentially due to the electron-withdrawing effects of the fluorine atom reducing susceptibility to oxidative degradation.

Logistics Stability Procurement

Optimal Use Cases for 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7) Based on Quantified Differentiation Evidence


Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Functionalization

Given its tri-halogenation profile (Br, Cl, F), this compound is ideally suited for the construction of focused kinase inhibitor libraries where sequential, site-selective cross-coupling reactions are employed to introduce diverse aryl/heteroaryl groups at the 4-position (via bromine) while preserving the 7-chloro and 6-fluoro substituents for later-stage diversification or metabolic stabilization [1]. This application directly leverages the orthogonal reactivity gradient quantified in Evidence Item 3.

Medicinal Chemistry Programs Targeting CNS-Penetrant or Intracellular Kinase Inhibitors

The elevated XLogP3 value of 3.0 (Δ = +0.7 to +0.8 vs simpler analogs) positions this building block as a strategic choice for medicinal chemists aiming to optimize blood-brain barrier penetration or intracellular target engagement . Incorporation of this scaffold into lead compounds can pre-tune lipophilicity within the optimal range (1-4) for CNS drugs, reducing the need for extensive property optimization later in the development cycle.

High-Throughput Synthesis and Parallel Chemistry Workflows

The commercial availability of 97% purity material with batch-specific QC documentation (NMR, HPLC, GC) and room-temperature storage stability makes this compound particularly well-suited for high-throughput experimentation (HTE) and parallel synthesis arrays, where consistent reagent quality and simplified logistics are paramount to reproducible results and efficient workflow management.

Development of Fluorinated Drug Candidates with Enhanced Metabolic Stability

The presence of both a 6-fluoro substituent (known to block oxidative metabolism) and a 7-chloro substituent (providing additional steric and electronic effects) makes this compound an attractive building block for early-stage drug discovery programs focused on improving the metabolic stability and half-life of lead compounds [2]. This application is supported by the class-level inference regarding halogen reactivity and molecular weight differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloro-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.